molecular formula C12H11F3O4 B1336484 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 63458-98-0

1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B1336484
CAS No.: 63458-98-0
M. Wt: 276.21 g/mol
InChI Key: QYQACDYPMNIAMN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is a useful research compound. Its molecular formula is C12H11F3O4 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probe in Photopolymerization

1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, a compound related to 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, has been applied as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This probe showed significant durability under polymerization conditions and provided accurate responses. Its fluorescence spectrum shifts during polymerization, enabling monitoring using fluorescence intensity ratios at different wavelengths (Ortyl, Galica, Popielarz, & Bogdał, 2014).

Europium(III) Complex for Red Emission LEDs

A β-diketone ligand similar to this compound was synthesized and used to create a europium(III) complex, which exhibited intense red emission. This complex was effectively utilized in red emission LEDs, showing potential for applications in areas requiring blue light excitable red emission materials without UV radiation (Liu et al., 2013).

Non-Enzymatic Detection of Bilirubin in Serum

A europium(III) complex using a ligand structurally related to this compound demonstrated significant potential for the non-enzymatic detection of total bilirubin in blood serum. The luminescence intensity of this complex linearly correlated with bilirubin concentration, showing promise for routine assessment of total bilirubin in serum samples (Yang et al., 2018).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-18-9-4-3-7(5-10(9)19-2)8(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQACDYPMNIAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426037
Record name 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63458-98-0
Record name 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

216 g (4 mol) of anhydrous sodium methylate and 3.5 l of toluene are introduced into a 10 liter round-bottomed flask and, under vigorous stirring, 705 g (5 mol) of ethyl trifluoroacetate are then run in; the temperature rises slowly to 30° C. After cooling in an ice bath, a solution of 720 g (4 mol) of 3,4-dimethoxyacetophenone in 0.5 l of toluene is added dropwise to the reaction mixture; a white precipitate slowly forms. The mixture is next left stirred overnight and then heated to 50° C. for three hours. After cooling, 2 1 of water and 330 ml of concentrated hydrochloric acid are added, the organic phase is separated off after settling has taken place, dried over magnesium sulphate, filtered and evaporated to obtain 1060 g (96%) of a yellow solid melting at 87°-89° C.
Name
sodium methylate
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
705 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
330 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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